molecular formula C18H16N8OS B6495993 5-{4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole CAS No. 1351604-71-1

5-{4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole

Cat. No.: B6495993
CAS No.: 1351604-71-1
M. Wt: 392.4 g/mol
InChI Key: XBSYMTACPGQIEH-UHFFFAOYSA-N
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Description

The compound 5-{4-[6-(1H-imidazol-1-yl)pyridazin-3-yl]piperazine-1-carbonyl}-2,1,3-benzothiadiazole is a heterocyclic hybrid molecule with a benzothiadiazole core fused to a piperazine-carbonyl-pyridazinyl-imidazole moiety. Key structural features include:

  • Piperazine-carbonyl linker: The piperazine ring enhances solubility and conformational flexibility, while the carbonyl group facilitates hydrogen bonding and structural rigidity .

This compound’s design likely aims to combine the pharmacological versatility of imidazole derivatives with the electronic properties of benzothiadiazole, targeting applications in drug discovery or optoelectronic materials.

Properties

IUPAC Name

2,1,3-benzothiadiazol-5-yl-[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N8OS/c27-18(13-1-2-14-15(11-13)23-28-22-14)25-9-7-24(8-10-25)16-3-4-17(21-20-16)26-6-5-19-12-26/h1-6,11-12H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSYMTACPGQIEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC5=NSN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous structures, focusing on synthesis, structural motifs, and reported activities.

Table 1: Structural and Functional Comparison

Compound Name/ID Key Structural Features Synthesis Pathway Reported Activities/Applications Evidence ID
Target Compound Benzothiadiazole + piperazine-carbonyl + pyridazinyl-imidazole Likely multi-step synthesis involving nucleophilic substitution and coupling Hypothesized: Antimicrobial, kinase inhibition N/A
881191-80-6 Piperazine + dihydroimidazolyl-pyridazine + fluorinated benzoyl SNAr reaction or coupling of pre-functionalized pyridazine and benzoyl chloride Potential anticancer/antimicrobial (fluorinated)
1-(3-(2-methoxyethoxy)benzyl)-4-phenyl-5-(piperazine-1-carbonyl)-3-o-tolyl-1H-imidazol-2(3H)-one Piperazine-carbonyl + imidazolone + methoxyethoxybenzyl Click chemistry (CuI catalysis) or SNAr reactions Agrochemical or anti-inflammatory applications
Novel 4-Nitroimidazole-Piperazinyl-Triazole Hybrids Piperazine-linked nitroimidazole + triazole CuI-catalyzed azide-alkyne cycloaddition (click chemistry) Antitubercular, antiparasitic
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Imidazole-bipyridine + phenylenediamine SNAr reaction with 4-phenylenediamine Fluorescent materials, potential anticancer
5-Oxo-imidazole Derivatives Pyrazol-3-one + arylidene-imidazolone Condensation of pyrazol-3-one with aryl aldehydes Antimicrobial (Gram-positive bacteria, fungi)

Key Insights from Comparison:

Structural Diversity: The target compound’s benzothiadiazole core distinguishes it from nitroimidazole- or bipyridine-based analogs (e.g., ). This electron-deficient system may enhance binding to redox-active biological targets or improve optoelectronic properties.

Synthetic Strategies :

  • The synthesis likely involves piperazine functionalization (e.g., nucleophilic substitution at pyridazine) followed by carbonyl coupling, similar to methods in .
  • Unlike triazole hybrids synthesized via click chemistry , the target compound’s imidazole-pyridazine linkage may require regioselective substitution.

Biological and Functional Implications: Imidazole-containing compounds (e.g., ) often exhibit antimicrobial or anticancer activity. The target compound’s imidazole-pyridazine unit could inhibit kinases or microbial enzymes. Piperazine derivatives (e.g., ) are common in drug design for improving bioavailability. The target’s piperazine-carbonyl linker may enhance solubility compared to non-carbonyl analogs.

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